molecular formula C9H12ClNO B1588298 (s)-3-(3-Chlorophenyl)-beta-alaninol CAS No. 1212999-20-6

(s)-3-(3-Chlorophenyl)-beta-alaninol

Cat. No. B1588298
M. Wt: 185.65 g/mol
InChI Key: YQMOQQKIRFWPQL-VIFPVBQESA-N
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Description

Chlorophenols are a group of chemicals with one or more chlorine atoms attached to the benzene ring of phenol . They are typically colorless and weakly acidic .


Synthesis Analysis

Chlorophenols can be manufactured by treating phenol with chlorine . There are also methods for the preparation of potassium organotrifluoroborates through nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of chlorophenols consists of a benzene ring of phenol with one or more hydrogen atoms replaced by chlorine atoms .


Chemical Reactions Analysis

Chlorophenols can undergo various chemical reactions. For example, formaldehyde reacts with 2,4-dichlorophenol to form methylenebis (dichlorophenol), used as a mothproofing agent, an antiseptic, and a seed disinfectant .


Physical And Chemical Properties Analysis

Chlorophenols are typically colorless and weakly acidic . They can be solids or liquids at room temperature .

Scientific Research Applications

Biosynthesis and Metabolism in Plants

Beta-alanine, a non-proteinogenic amino acid, plays significant roles in plant biosynthesis and metabolism. It is involved in the synthesis of pantothenate (vitamin B5), a precursor to Coenzyme A and acyl carrier protein, crucial for various metabolic pathways. In plants, beta-alanine serves as a stress response molecule, aiding in protection against environmental stresses like temperature extremes, drought, and heavy metal shock. It also contributes to lignin biosynthesis and ethylene production, indicating its essential function in plant growth and response mechanisms (Parthasarathy, Savka, & Hudson, 2019).

Environmental Impact and Degradation

Chlorophenols, including compounds related to "(s)-3-(3-Chlorophenyl)-beta-alaninol," are known for their environmental persistence and potential toxic effects. They are byproducts of industrial activities and can accumulate in ecosystems, affecting both aquatic and terrestrial organisms. The degradation of chlorophenols, including their removal and breakdown through processes such as photodegradation, microbial action, and chemical reduction, is crucial for mitigating their environmental impact. Studies focusing on the degradation mechanisms and the development of effective removal strategies are vital for environmental protection (Gunawardana, Singhal, & Swedlund, 2011).

Pharmacological and Biological Activities

The structural components of "(s)-3-(3-Chlorophenyl)-beta-alaninol" suggest potential for pharmacological and biological activities. Chlorogenic acid, a compound structurally related to chlorophenols, exhibits a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. It has been studied for its potential in treating various conditions such as cardiovascular diseases, obesity, and diabetes. The pharmacological properties of chlorogenic acid highlight the potential for compounds like "(s)-3-(3-Chlorophenyl)-beta-alaninol" to serve as leads in drug discovery and development (Naveed et al., 2018).

Safety And Hazards

Chlorophenols are toxic and their applications are based on this property . They should be handled with care.

properties

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOQQKIRFWPQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427756
Record name (s)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-(3-Chlorophenyl)-beta-alaninol

CAS RN

1212999-20-6
Record name (s)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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